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molecular formula C12H13F3 B8781390 1-Cyclopentyl-2-(trifluoromethyl)benzene CAS No. 1206125-14-5

1-Cyclopentyl-2-(trifluoromethyl)benzene

Cat. No. B8781390
M. Wt: 214.23 g/mol
InChI Key: HZNXRICIKBTUQY-UHFFFAOYSA-N
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Patent
US08580841B2

Procedure details

In a 5 L 3-necked, round-bottomed flask fitted with a mechanical stirrer, a temperature probe, a dry nitrogen inlet, a condenser and an addition funnel was placed anhydrous THF (750 mL) and magnesium (40.5 g, 1667 mmol) under N2. The slurry was cooled to 10° C. in an ice bath. A solution of FeCl3 (18.02 g, 111 mmol) in anhydrous THF (80 mL) (Note: dissolution of FeCl3 in THF was exothermic) was added dropwise to the magnesium slurry via a syringe. N1,N1,N2,N2-tetramethylethane-1,2-diamine (201 mL, 1333 mmol) was added to the reaction mixture via a 500 mL addition funnel at 15° C. causing the temperature to go up to 22.5° C. The reaction mixture was cooled to 18° C. and stirred at that temperature for 1 h and 45 min. It was then heated to 44-45° C., stirred for 1 h, cooled to 5-10° C., and added a mixture of 1-bromo-2-(trifluoromethyl)benzene (150 mL, 1111 mmol) and bromocyclopentane (143 mL, 1333 mmol) dropwise while keeping internal temperature under 30° C. (temperature was maintained between 22 to 30° C.). After addition was complete, the reaction mixture was cooled to 17-18° C. and stirred overnight at room temperature. This main reaction mixture was cooled to 10° C. and added magnesium (15 g). Meanwhile, in a separate 1 L round-bottomed flask under N2, Mg (20 g, 0.5 eq) in THF (300 mL) was added a solution of FeCl3 (9 g, 0.5 eq) in anhydrous THF (30 mL) like described above. The obtained mixture was stirred at room temperature for 30 min, heated to 45° C. for 1 h, cooled to room temperature, and added dropwise into the main reaction mixture via an addition funnel (remaining magnesium was transferred by a spatula) while keeping the internal temperature under 30° C. The reaction was continued at room temperature for 1 h, cooled to 5° C. (ice bath) and quenched slowly with saturated NH4Cl solution (150 mL) (quench was exothermic satd. NH4Cl was added slowly with efficient stirring). Celite was added after quenching the reaction and stirred well. The mixture was filtered through a 3 L sintered funnel. The filter cake was washed with THF. The filtrate was concentrated under reduced pressure at 37° C. (bath temperature)/155 Torr to obtain a brown oil. The oil was cooled by ice bath and 6N HCl (500 mL) was poured into it slowly with efficient stirring) (addition of HCl was exothermic initially, then the exotherm subsided). The mixture was extracted with hexane (2×400 mL). The hexane layer was separated out and filtered through a pad of celite. The filtrate (hexane layer) was washed with water (3×300 mL), dried (Na2SO4) and silica (550 g) added; slurried well. The slurry was filtered and the filtrate (light yellow in color) was concentrated under reduced pressure (rotavapor; bath temp. 37 C at 185-188 Torr), to give the title compound as a light orange oil, (190 g, 91.4% purity by LC at 214 nm). 1H NMR (400 MHz, DMSO-d6) δ 1.56-1.71 (m, 4H), 1.80-1.88 (m, 2H), 1.96-2.05 (m, 2H), 3.22-3.29 (m, 1H), 7.35-7.40 (m, 1H), 7.16-7.65 (m, 2H).
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Five
[Compound]
Name
FeCl3
Quantity
18.02 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
201 mL
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
reactant
Reaction Step Eight
Quantity
143 mL
Type
reactant
Reaction Step Eight
Quantity
15 g
Type
reactant
Reaction Step Nine
[Compound]
Name
Mg
Quantity
20 g
Type
reactant
Reaction Step Ten
[Compound]
Name
FeCl3
Quantity
9 g
Type
reactant
Reaction Step Ten
Name
Quantity
300 mL
Type
solvent
Reaction Step Ten
Name
Quantity
30 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg].CN(C)CCN(C)C.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18].Br[CH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.Cl>C1COCC1>[CH:22]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]([F:20])([F:19])[F:18])[CH2:26][CH2:25][CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
40.5 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
FeCl3
Quantity
18.02 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
201 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Eight
Name
Quantity
150 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
143 mL
Type
reactant
Smiles
BrC1CCCC1
Step Nine
Name
Quantity
15 g
Type
reactant
Smiles
[Mg]
Step Ten
Name
Mg
Quantity
20 g
Type
reactant
Smiles
Name
FeCl3
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 1 h and 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5 L 3-necked, round-bottomed flask fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
to go up to 22.5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 18° C.
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated to 44-45° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5-10° C.
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
under 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
(temperature was maintained between 22 to 30° C.)
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 17-18° C.
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
This main reaction mixture was cooled to 10° C.
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at room temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 45° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
added dropwise into the main reaction mixture via an addition funnel (
CUSTOM
Type
CUSTOM
Details
under 30° C
WAIT
Type
WAIT
Details
The reaction was continued at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C. (ice bath)
CUSTOM
Type
CUSTOM
Details
quenched slowly with saturated NH4Cl solution (150 mL) (
CUSTOM
Type
CUSTOM
Details
quench
ADDITION
Type
ADDITION
Details
NH4Cl was added slowly
STIRRING
Type
STIRRING
Details
with efficient stirring)
ADDITION
Type
ADDITION
Details
Celite was added
CUSTOM
Type
CUSTOM
Details
after quenching
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
stirred well
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a 3 L sintered funnel
WASH
Type
WASH
Details
The filter cake was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure at 37° C. (bath temperature)/155 Torr
CUSTOM
Type
CUSTOM
Details
to obtain a brown oil
TEMPERATURE
Type
TEMPERATURE
Details
The oil was cooled by ice bath
STIRRING
Type
STIRRING
Details
with efficient stirring) (
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexane (2×400 mL)
CUSTOM
Type
CUSTOM
Details
The hexane layer was separated out
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
The filtrate (hexane layer) was washed with water (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) and silica (550 g)
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate (light yellow in color) was concentrated under reduced pressure (rotavapor; bath temp. 37 C at 185-188 Torr)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(CCCC1)C1=C(C=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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